tert-Butyl isoselenocyanate
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Overview
Description
tert-Butyl isoselenocyanate: is an organoselenium compound with the molecular formula C₅H₉NSe and a molecular weight of 162.09 g/mol . It is a member of the isoselenocyanate family, which are known for their unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl isoselenocyanate can be synthesized through the reaction of tert-butylamine with selenium and carbon disulfide in the presence of a base. The reaction typically involves the following steps:
- The tert-butyl dithiocarbamate is then treated with selenium to yield This compound .
tert-Butylamine: is reacted with to form .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure safety and efficiency. The use of phase-transfer catalysts and controlled reaction conditions are common to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl isoselenocyanate undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding selenoureas, selenoethers, and selenothioethers.
Cycloaddition Reactions: Participates in cycloaddition reactions to form selenium-containing heterocycles.
Substitution Reactions: Can undergo substitution reactions where the isoselenocyanate group is replaced by other functional groups.
Common Reagents and Conditions:
Amines: React with this compound under mild conditions to form selenoureas.
Alcohols and Thiols: React in the presence of a base to form selenoethers and selenothioethers.
Cycloaddition Reagents: Various dienes and alkynes can be used in cycloaddition reactions.
Major Products:
Selenoureas: Formed from reactions with amines.
Selenoethers and Selenothioethers: Formed from reactions with alcohols and thiols.
Selenium-containing Heterocycles: Formed from cycloaddition reactions.
Scientific Research Applications
tert-Butyl isoselenocyanate has several scientific research applications:
Organic Synthesis: Used as a reagent for the synthesis of selenium-containing heterocycles, which are important in medicinal chemistry.
Medicinal Chemistry: Investigated for its potential anticancer, antiviral, and antibacterial properties.
Biological Studies: Used to study the biological activity of selenium-containing compounds and their interactions with biomolecules.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl isoselenocyanate involves its reactivity with nucleophiles and its ability to form stable selenium-containing compounds. The compound can interact with various molecular targets, including proteins and nucleic acids, through the formation of covalent bonds with nucleophilic sites. This reactivity is crucial for its biological activity and its use in organic synthesis .
Comparison with Similar Compounds
tert-Butyl isocyanide: Similar in structure but contains a nitrogen atom instead of selenium.
Phenyl isoselenocyanate: Another isoselenocyanate with a phenyl group instead of a tert-butyl group.
Cyclohexyl isoselenocyanate: Contains a cyclohexyl group instead of a tert-butyl group.
Uniqueness: tert-Butyl isoselenocyanate is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This makes it a valuable reagent in organic synthesis and medicinal chemistry .
Properties
CAS No. |
5943-40-8 |
---|---|
Molecular Formula |
C5H9NSe |
Molecular Weight |
162.10 g/mol |
InChI |
InChI=1S/C5H9NSe/c1-5(2,3)6-4-7/h1-3H3 |
InChI Key |
CRYPQZHRHYHDMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C=[Se] |
Origin of Product |
United States |
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